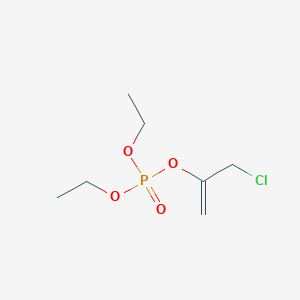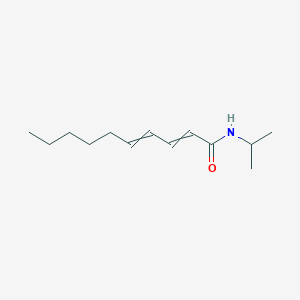
N-(Propan-2-yl)deca-2,4-dienamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Propan-2-yl)deca-2,4-dienamide is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)deca-2,4-dienamide typically involves the reaction of deca-2,4-dienoic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
N-(Propan-2-yl)deca-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into saturated amides or other reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
N-(Propan-2-yl)deca-2,4-dienamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(Propan-2-yl)deca-2,4-dienamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
類似化合物との比較
Similar Compounds
(2E,4Z)-N-Isobutyl-2,4-decadienamide: This compound has a similar structure but differs in the position of the double bonds and the substituent on the amide nitrogen.
(2E,4Z)-N-(butan-2-yl)deca-2,4-dienamide: Another similar compound with variations in the carbon chain and substituents.
Uniqueness
N-(Propan-2-yl)deca-2,4-dienamide stands out due to its specific structural features, such as the isopropyl group and the conjugated double bonds
特性
CAS番号 |
78910-22-2 |
|---|---|
分子式 |
C13H23NO |
分子量 |
209.33 g/mol |
IUPAC名 |
N-propan-2-yldeca-2,4-dienamide |
InChI |
InChI=1S/C13H23NO/c1-4-5-6-7-8-9-10-11-13(15)14-12(2)3/h8-12H,4-7H2,1-3H3,(H,14,15) |
InChIキー |
FJDAETUVVQWSGU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CC=CC(=O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)
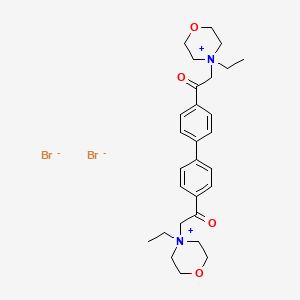
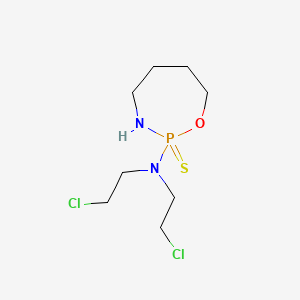

![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)


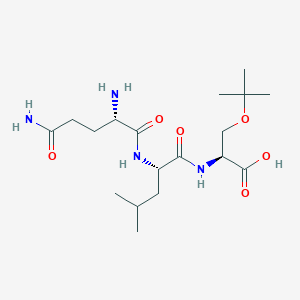
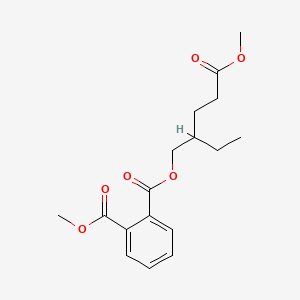
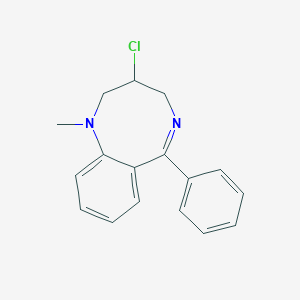
![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
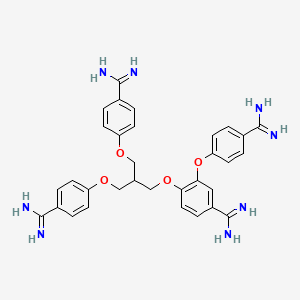
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
